molecular formula C12H6N4 B596214 [3,3'-Bipyridine]-5,5'-dicarbonitrile CAS No. 1226808-65-6

[3,3'-Bipyridine]-5,5'-dicarbonitrile

Cat. No.: B596214
CAS No.: 1226808-65-6
M. Wt: 206.208
InChI Key: GCEILXUQPYERQJ-UHFFFAOYSA-N
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Description

[3,3’-Bipyridine]-5,5’-dicarbonitrile is an organic compound that consists of two pyridine rings connected at the 3 and 3’ positions, with cyano groups attached at the 5 and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bipyridine]-5,5’-dicarbonitrile typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . Another approach is the Stille coupling, which involves the reaction of a stannylated pyridine derivative with a halogenated pyridine derivative . These reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the reactants and catalysts.

Industrial Production Methods

Industrial production of [3,3’-Bipyridine]-5,5’-dicarbonitrile may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and high-throughput screening of catalysts and reaction conditions can enhance the efficiency and scalability of the synthesis process .

Scientific Research Applications

[3,3’-Bipyridine]-5,5’-dicarbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Another bipyridine derivative with nitrogen atoms at the 2 and 2’ positions.

    4,4’-Bipyridine: Similar to 2,2’-Bipyridine but with nitrogen atoms at the 4 and 4’ positions.

Uniqueness

The presence of cyano groups in [3,3’-Bipyridine]-5,5’-dicarbonitrile imparts unique electronic properties and reactivity compared to other bipyridine derivatives. These cyano groups can participate in additional coordination interactions and influence the overall stability and activity of metal complexes .

Biological Activity

[3,3'-Bipyridine]-5,5'-dicarbonitrile (CAS No. 1226808-65-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the condensation of pyridine derivatives with carbonitriles. The synthetic routes typically utilize palladium-catalyzed reactions, such as Suzuki coupling, which are favored for their efficiency and yield.

Common Synthetic Route

  • Starting Materials : Pyridine derivatives and carbonitriles.
  • Catalyst : Palladium(0) or Palladium(II) complexes.
  • Base : Potassium carbonate or sodium carbonate.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature : 80-100°C.
  • Reaction Time : 12-24 hours.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound and its analogs:

  • Antimicrobial Activity :
    • A series of bipyridine derivatives demonstrated significant antimicrobial properties against a range of bacterial strains. Compounds similar to this compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • Research indicates that certain bipyridine derivatives exhibit anti-inflammatory properties. These compounds modulate inflammatory pathways and may serve as leads for developing new anti-inflammatory agents .
  • Pharmacological Potential :
    • The compound has been evaluated for its potential as a dual anti-inflammatory and antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the bipyridine ring can enhance biological activity .

The biological mechanisms underlying the activity of this compound involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It can interact with specific receptors, altering their activity and influencing cellular responses.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    A study focused on a series of 2,3'-bipyridine-5-carbonitriles revealed that specific derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance efficacy .
CompoundAntimicrobial ActivityInhibition Zone (mm)
2bYes18
4bYes20
7eYes22
  • Study on Anti-inflammatory Effects :
    Another investigation assessed the anti-inflammatory properties of bipyridine derivatives linked to thio or oxo moieties. These compounds were shown to reduce inflammation markers in vitro and in vivo models .

Properties

IUPAC Name

5-(5-cyanopyridin-3-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-3-9-1-11(7-15-5-9)12-2-10(4-14)6-16-8-12/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEILXUQPYERQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C2=CN=CC(=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682500
Record name [3,3'-Bipyridine]-5,5'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-65-6
Record name [3,3′-Bipyridine]-5,5′-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,3'-Bipyridine]-5,5'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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